

Aneratrigine selective Nav1.7 inhibitor potency

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Compound Focus: Aneratrigine

CAS No.: 2097163-74-9

Cat. No.: S12853325

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Aneratrigine Potency and Profile

The core quantitative data for **Aneratrigine** is summarized in the table below.

Property	Value / Description	Context / Comparison
IC ₅₀ (Nav1.7)	19 nM	Considered comparable to Pfizer's clinical candidate PF-05089771 (IC ₅₀ = 11 nM) [1].
Chemical Class	Not explicitly stated (distinct from aryl- and acylsulfonamides)	Developed as an alternative to earlier classes (aryl- and acylsulfonamides) which faced clinical limitations [1].
Developmental Stage	Phase 2a (as of August 2025)	Advanced to Phase 2a following resolution of initial formulation stability issues [1].
BCS Classification	Class IV	Characterized by low solubility and low permeability [1].

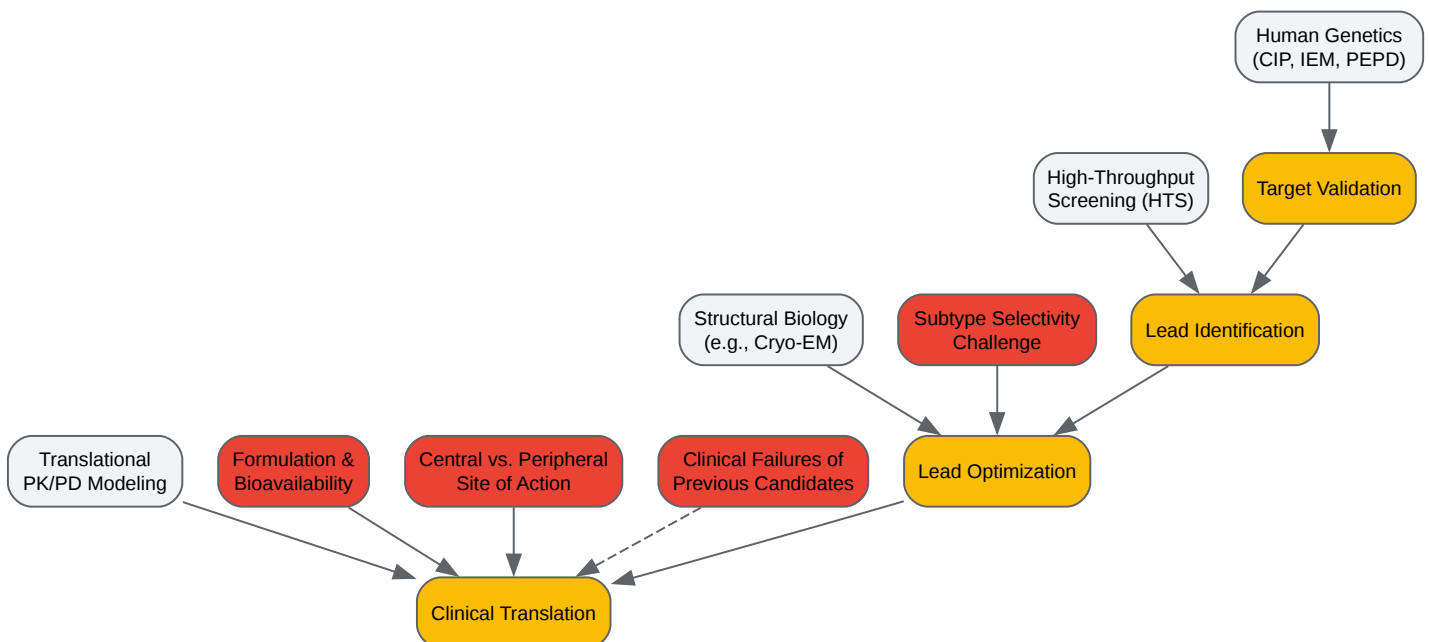
Experimental Evidence and Development Context

The primary data on **Aneratrigine** comes from a study focused on overcoming its formulation challenges.

- **Source of Potency Data:** The IC₅₀ value was reported in a 2025 journal article titled "Enhancing Chemical Stability and Bioavailability of **Aneratrigine** Capsules via Dry Granulation." The study's objective was to address the poor aqueous solubility and limited bioavailability observed in Phase 1 studies by developing a stable oral capsule formulation [1].
- **Formulation Challenge & Solution:** The initial clinical formulation used sodium bicarbonate to enhance dissolution via pH modulation. However, **large-scale wet granulation** caused stability issues (discoloration, excessive degradants) due to NaHCO₃ decomposition under thermal and moisture stress. The researchers successfully implemented **dry granulation**, which minimized heat and moisture exposure. This process was scaled from laboratory to commercial batches (up to 25.9 kg), maintaining chemical integrity and enabling the compound's advancement to Phase 2a trials [1].

Insights into Nav1.7 Inhibitor Development

Understanding **Aneratrigine**'s potential requires considering the broader landscape of Nav1.7-targeted drugs. The following workflow outlines the key stages and considerations in this process, from target validation to addressing clinical translation challenges.



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This field faces several significant hurdles that have prevented many potent inhibitors from becoming successful drugs.

- **The Selectivity Challenge:** Nav1.7 is one of nine closely related sodium channel subtypes. Achieving molecular selectivity is difficult but critical to avoid off-target effects on channels like the cardiac Nav1.5 [2] [3].
- **The Site of Action Debate:** A key hypothesis for past clinical failures is that inhibiting Nav1.7 **in the central nervous system**, particularly at the presynaptic terminals in the spinal cord, may be necessary for strong analgesic efficacy. This suggests that peripherally restricted drugs may have limited effectiveness [4] [3].
- **Learning from Past Candidates:** Several previous clinical candidates, such as PF-05089771 (aryl sulfonamide) and GDC-0276 (acyl sulfonamide), failed due to lack of efficacy or safety concerns, highlighting the need for improved chemical series and better understanding of the required pharmacokinetics [2] [3].

Suggested Research Directions

Given the limited public data on **Aneratrigine**, you may find it valuable to:

- **Monitor Clinical Trial Registries:** For updates on the progress and results of its Phase 2a trials.
- **Investigate the Chemical Structure:** The structure is not detailed in the available literature. Discovering this would help place it in the context of known Nav1.7 inhibitor classes.
- **Deepen Mechanistic Studies:** Explore whether its action involves enhancing channel inactivation (a promising mechanism noted for the clinical candidate CNV1014802) or affecting activation [5].

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